molecular formula C20H25N3OS B2883467 N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896045-22-0

N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2883467
CAS No.: 896045-22-0
M. Wt: 355.5
InChI Key: JOMAXFSDARIAFG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide, also known as CYM-5442, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Glutaminase Inhibition

Compounds with similar structural features have been explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), which is crucial in understanding cancer metabolism. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have demonstrated significant potential in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, suggesting a promising avenue for cancer treatment research (Shukla et al., 2012).

Antimicrobial Agents

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, similar in functional groups to the compound of interest, has shown promising results as antimicrobial agents. These studies provide a foundation for developing new antimicrobial drugs, crucial in combating drug-resistant bacterial and fungal infections (Darwish et al., 2014).

Insecticidal Activity

Research into compounds with related chemical structures, such as sulfoxaflor, reveals significant insecticidal activity against a broad spectrum of sap-feeding pests. This class of compounds offers a new mechanism of action for pest control, providing valuable insights into the development of novel insecticides, especially for resistant strains (Zhu et al., 2011).

Anticancer Research

The design and synthesis of classical and nonclassical compounds, including those with pyrrolo[2,3-d]pyrimidine structures, have been explored for their potential as antifolate agents. These compounds inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis, and have shown efficacy as antitumor agents in various cancer cell lines, highlighting their potential in anticancer drug development (Gangjee et al., 2007).

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-2-15-8-10-16(11-9-15)18-12-13-20(23-22-18)25-14-19(24)21-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAXFSDARIAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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